molecular formula C64H120O6S3Sn B13808400 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate CAS No. 67361-76-6

2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate

Cat. No.: B13808400
CAS No.: 67361-76-6
M. Wt: 1200.5 g/mol
InChI Key: KZNCWKWZCOKAJR-BQGNPDQISA-K
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Description

2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its unique structure, which includes multiple octadec-9-enoate groups and a central tin atom.

Preparation Methods

The synthesis of 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves several steps. The general synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of the octadec-9-enoate ester and the corresponding thiol.

    Formation of Intermediate: The thiol is reacted with a butyl tin compound to form an intermediate organotin thiolate.

    Final Product Formation: The intermediate is then reacted with the octadec-9-enoate ester under controlled conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The organotin center can undergo substitution reactions with various nucleophiles, leading to the formation of new organotin compounds.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines.

Scientific Research Applications

2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.

    Biology: The compound’s organotin center makes it a potential candidate for studying the biological activity of organotin compounds, including their antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to the known cytotoxicity of organotin compounds.

    Industry: It is used as a stabilizer in the production of PVC, improving the material’s thermal stability and durability.

Mechanism of Action

The mechanism of action of 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves its interaction with cellular components. The organotin center can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of key metabolic pathways, resulting in cytotoxic effects. The compound’s ability to undergo various chemical reactions also allows it to interact with different molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar compounds to 2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate include other organotin esters and thiolates. These compounds share similar structural features but differ in their specific substituents and functional groups. For example:

    Tributyltin Chloride: Known for its use as a biocide and antifouling agent.

    Dibutyltin Dilaurate: Commonly used as a catalyst in the production of polyurethane foams.

    Triphenyltin Hydroxide: Used as a fungicide in agriculture.

The uniqueness of this compound lies in its multiple octadec-9-enoate groups and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

67361-76-6

Molecular Formula

C64H120O6S3Sn

Molecular Weight

1200.5 g/mol

IUPAC Name

2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate

InChI

InChI=1S/3C20H38O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;1-3-4-2;/h3*9-10,23H,2-8,11-19H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3/b3*10-9-;;

InChI Key

KZNCWKWZCOKAJR-BQGNPDQISA-K

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCC=CCCCCCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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